

4-Aminoisoxazole Hydrochloride: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

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Introduction

4-Aminoisoxazole hydrochloride serves as a privileged scaffold in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, including the potential for various non-covalent interactions. This, combined with the reactive amino group at the 4-position, allows for diverse chemical modifications, leading to the development of compounds with a broad spectrum of biological activities. Derivatives of 4-aminoisoxazole have shown promise in targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.

Application Notes

This document provides an overview of the applications of the 4-aminoisoxazole scaffold in drug discovery, with a focus on its utility in developing Janus kinase 3 (JAK3) inhibitors, α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, anticonvulsants, and anticancer agents.

Janus Kinase 3 (JAK3) Inhibitors for Inflammatory Diseases

The 4-aminoisoxazole core has been successfully employed in the development of selective inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several

cytokines crucial for immune cell function.^[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.^[2] By targeting JAK3, it is possible to modulate the immune response, offering a therapeutic strategy for conditions such as rheumatoid arthritis and psoriasis.

AMPA Receptor Modulators for Neurological Disorders

Derivatives of 4-aminoisoxazole have been investigated as modulators of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system.^[3] Positive allosteric modulators (PAMs) of the AMPA receptor can enhance synaptic plasticity and have therapeutic potential for treating cognitive disorders and depression.^{[4][5]} The isoxazole scaffold contributes to the binding and modulatory activity at the receptor.^[3]

Anticonvulsant Agents for Epilepsy

The structural features of the 4-aminoisoxazole scaffold have been exploited to synthesize compounds with significant anticonvulsant properties. These derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.^{[6][7]} The mechanism of action for these compounds is an area of ongoing investigation.

Anticancer Agents Targeting Cell Proliferation and Apoptosis

The 4-aminoisoxazole framework has been utilized to create novel anticancer agents that can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).^{[8][9]} These compounds have demonstrated cytotoxic activity against various cancer cell lines, and mechanistic studies have indicated their ability to activate caspase cascades, which are central to the apoptotic process.^{[10][11]}

Quantitative Data Summary

The following tables summarize the biological activity of representative 4-aminoisoxazole derivatives.

Table 1: JAK3 Inhibitory Activity

Compound ID	Modification on 4-amino group	JAK3 IC50 (nM)	Cellular Assay IC50 (nM)	Reference
1	Pyrimidine derivative	3.4	5.2	[12]
2	Pyrrolopyrimidine derivative	1.1	2.8	[13]

Table 2: AMPA Receptor Modulatory Activity

Compound ID	Modification on 4-amino group	Assay Type	EC50 / IC50 (μM)	Reference
3	Biarylpropylsulfonamide	Positive Allosteric Modulator	1.3	[5]
4	Isoxazole-carboxamide	Negative Allosteric Modulator	Potentiation at 10^{-11} M	[3]

Table 3: Anticonvulsant Activity

Compound ID	Modification on 4-amino group	MES ED50 (mg/kg)	scPTZ ED50 (mg/kg)	Reference
5	Enaminone derivative	28.1	-	[6]
6	N-amylbenzamide derivative	42.98	-	[7]

Table 4: Anticancer Activity

Compound ID	Modification on 4-amino group	Cell Line	IC50 (µM)	Reference
7	Benzopyran-4-one hybrid	MDA-MB-231	5.2 - 22.2	[9]
8	3,4- isoxazolediamide	K562	Induces apoptosis at 100 nM	[8]

Experimental Protocols

Synthesis of 4-Aminoisoxazole Hydrochloride

This protocol describes a mild synthesis method for **4-aminoisoxazole hydrochloride**.[\[14\]](#)

Step 1: Nitration of Isoxazole

- Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
- Under controlled temperature, add ammonium nitrate in batches.
- After the reaction is complete, pour the mixture into ice water.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

Step 2: Reduction and Salt Formation

- To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.
- Heat and pressurize the mixture to facilitate the reaction.
- After the reaction is complete, cool the mixture to 0-10 °C.

- Filter the mixture and wash the solid with glacial ethanol to obtain **4-aminoisoxazole hydrochloride**.

JAK3 Kinase Assay

This protocol outlines a luminescent kinase assay to measure the activity of JAK3 and the inhibitory potential of 4-aminoisoxazole derivatives.[15][16]

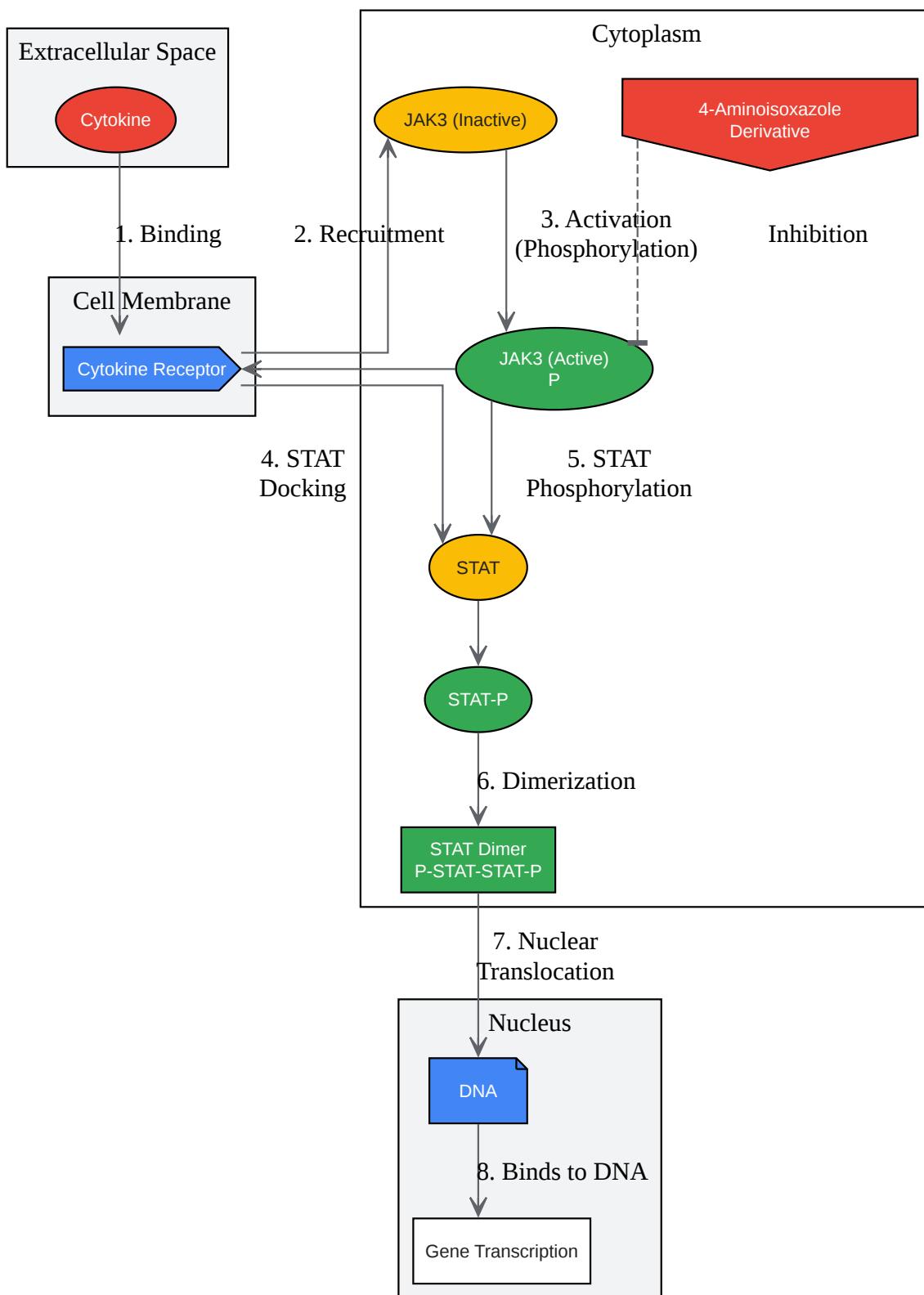
- Kinase Reaction:
 - Prepare a reaction mixture containing JAK3 kinase buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), the 4-aminoisoxazole derivative (test inhibitor) at various concentrations, and the appropriate substrate (e.g., Poly(Glu:Tyr 4:1)).
 - Initiate the reaction by adding ATP.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Analysis:
 - Measure luminescence using a luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

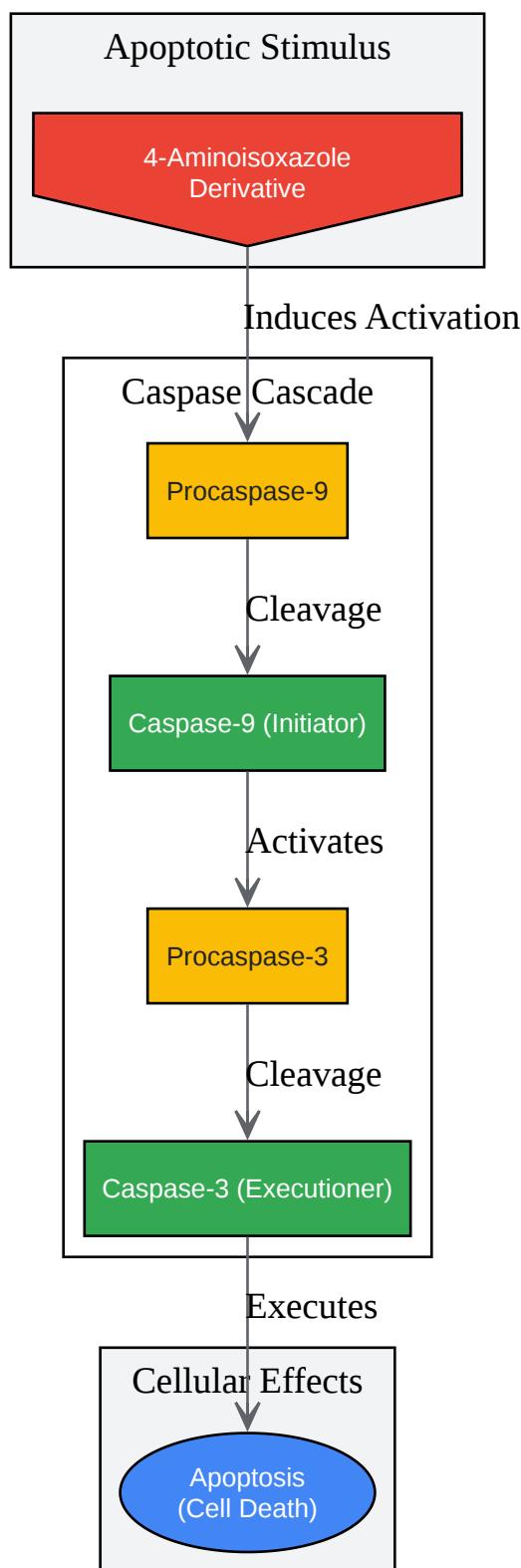
MTT Assay for Anticancer Activity

This colorimetric assay assesses the effect of 4-aminoisoxazole derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

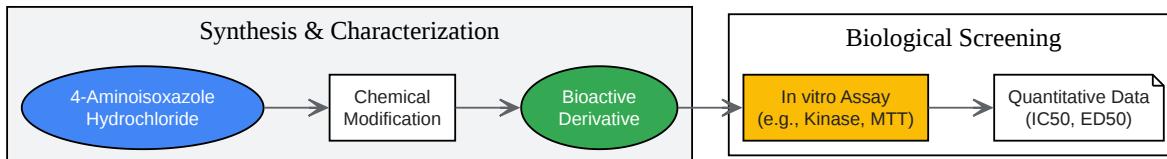
- Cell Seeding:
 - Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with various concentrations of the 4-aminoisoxazole derivative and a vehicle control (e.g., DMSO).
 - Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Measurement:
 - Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability compared to the vehicle control.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

[Click to download full resolution via product page](#)**JAK-STAT Signaling Pathway and Inhibition by 4-Aminoisoazole Derivatives.**

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Induction of Apoptosis by 4-Aminoisoazole Derivatives via Caspase Activation.



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General Workflow for Drug Discovery using the 4-Aminoisoazole Scaffold.

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